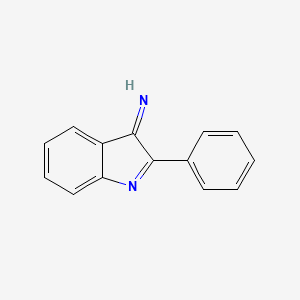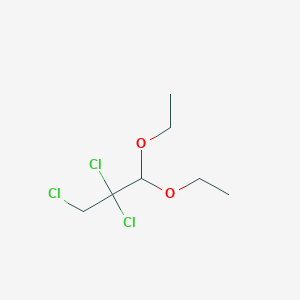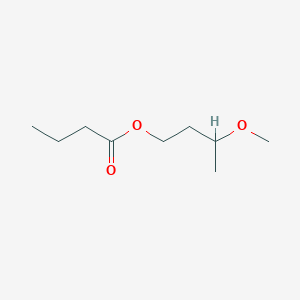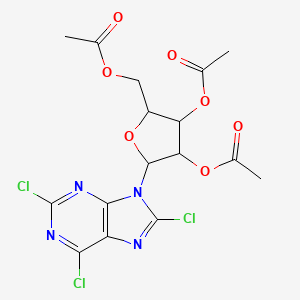
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves the chlorination of a purine precursor followed by the glycosylation with a pentofuranosyl derivative. The reaction conditions often require the use of strong chlorinating agents and protective groups to ensure selective chlorination and glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions may involve the removal of chlorine atoms or the reduction of functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of cellular pathways and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,8-Trichloropurine: A simpler derivative with similar chlorination but lacking the glycosylation.
9-(2,3,5-Tri-o-acetylpentofuranosyl)purine: A glycosylated purine without the chlorination.
Uniqueness
2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is unique due to its combination of chlorination and glycosylation, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
5987-77-9 |
|---|---|
Formule moléculaire |
C16H15Cl3N4O7 |
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-5-(2,6,8-trichloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H15Cl3N4O7/c1-5(24)27-4-8-10(28-6(2)25)11(29-7(3)26)14(30-8)23-13-9(20-16(23)19)12(17)21-15(18)22-13/h8,10-11,14H,4H2,1-3H3 |
Clé InChI |
YLKMRQLYWKOMDL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=NC(=N3)Cl)Cl)N=C2Cl)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


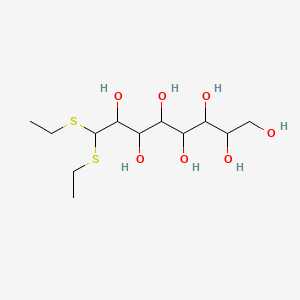
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
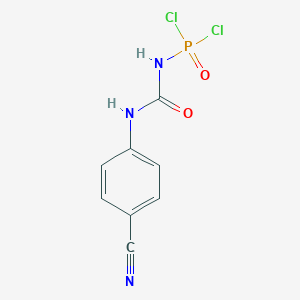
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
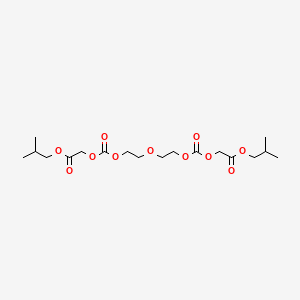
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

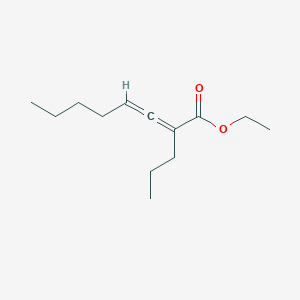
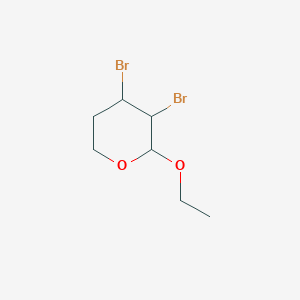
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
